Acetamide vs. Primary Amine: Impact on Hydrogen-Bonding Capacity and Solubility
The target compound carries an acetamide group at the 2-position of the tetrahydrobenzothiophene ring, replacing the primary amine found in its direct synthetic precursor 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (CAS 143361-87-9). This substitution reduces the hydrogen-bond donor count from 2 to 1 and increases the computed XLogP3-AA from approximately 3.7 to 4.5, indicative of enhanced passive membrane permeability [1]. In functional assays for benzothiazole-based kinase inhibitors, acetylation of the 2-amino group has been associated with a 5- to 30-fold improvement in cellular IC₅₀ values compared to the free amine, although direct comparative data for this specific scaffold remain unpublished [2].
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 4.5; MW = 328.5 g/mol |
| Comparator Or Baseline | 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine: HBD = 2; XLogP3-AA ~3.7; MW = 286.4 g/mol |
| Quantified Difference | ΔHBD = -1; ΔXLogP3-AA ≈ +0.8 log units; ΔMW = 42.1 g/mol |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) |
Why This Matters
The reduced hydrogen-bond donor count and enhanced lipophilicity of the acetamide derivative predict superior membrane permeation relative to the free amine, which is a critical selection criterion for cell-based assays requiring intracellular target engagement.
- [1] PubChem Computed Properties for CID 4060004: HBD count = 1, XLogP3-AA = 4.5. View Source
- [2] Benzothiazole medicinal chemistry literature: general observation that N-acetylation of 2-aminothiophene scaffolds enhances cellular potency (class-level inference). View Source
